3,10-Bis((4-amino-2,5-disulphophenyl)amino)-6,13-dichlorotriphenodioxazine-4,11-disulphonic acid
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Overview
Description
3,10-Bis((4-amino-2,5-disulphophenyl)amino)-6,13-dichlorotriphenodioxazine-4,11-disulphonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple amino, disulpho, and chloro groups attached to a triphenodioxazine core. It is primarily used in various industrial applications, including dyes and pigments, due to its vibrant color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Bis((4-amino-2,5-disulphophenyl)amino)-6,13-dichlorotriphenodioxazine-4,11-disulphonic acid typically involves multiple steps, starting with the preparation of the triphenodioxazine core. This core is then functionalized with amino and disulpho groups through a series of reactions, including chlorination and sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo the necessary chemical transformations under controlled conditions. The final product is then purified through filtration, crystallization, or other separation techniques to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
3,10-Bis((4-amino-2,5-disulphophenyl)amino)-6,13-dichlorotriphenodioxazine-4,11-disulphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of different amine derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used to replace the chloro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce various amine derivatives. Substitution reactions can yield a wide range of functionalized compounds with different properties.
Scientific Research Applications
3,10-Bis((4-amino-2,5-disulphophenyl)amino)-6,13-dichlorotriphenodioxazine-4,11-disulphonic acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Widely used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 3,10-Bis((4-amino-2,5-disulphophenyl)amino)-6,13-dichlorotriphenodioxazine-4,11-disulphonic acid involves its interaction with various molecular targets. The amino and disulpho groups can form hydrogen bonds and electrostatic interactions with target molecules, while the chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,10-Bis((4-amino-2,5-disulphophenyl)amino)-6,13-dichlorotriphenodioxazine-4,11-disulphonic acid
- This compound derivatives
- Other triphenodioxazine compounds with different substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, vibrant color, and specific reactivity.
Properties
CAS No. |
78925-22-1 |
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Molecular Formula |
C30H20Cl2N6O20S6 |
Molecular Weight |
1047.8 g/mol |
IUPAC Name |
3,10-bis(4-amino-2,5-disulfoanilino)-6,13-dichloro-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonic acid |
InChI |
InChI=1S/C30H20Cl2N6O20S6/c31-21-23-27(57-25-11(37-23)1-3-13(29(25)63(51,52)53)35-15-7-17(59(39,40)41)9(33)5-19(15)61(45,46)47)22(32)24-28(21)58-26-12(38-24)2-4-14(30(26)64(54,55)56)36-16-8-18(60(42,43)44)10(34)6-20(16)62(48,49)50/h1-8,35-36H,33-34H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) |
InChI Key |
KTAOIBPHDVTOGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=C3C(=C(C4=NC5=C(C(=C(C=C5)NC6=C(C=C(C(=C6)S(=O)(=O)O)N)S(=O)(=O)O)S(=O)(=O)O)OC4=C3Cl)Cl)O2)S(=O)(=O)O)NC7=C(C=C(C(=C7)S(=O)(=O)O)N)S(=O)(=O)O |
Origin of Product |
United States |
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